molecular formula C14H18N2O3 B2403133 N-cyclopentyl-N'-(3-methoxyphenyl)oxamide CAS No. 898357-97-6

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide

Cat. No.: B2403133
CAS No.: 898357-97-6
M. Wt: 262.309
InChI Key: ULFSZBOAAREUGH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide core (-NH-CO-CO-NH-) with two distinct substituents: a cyclopentyl group and a 3-methoxyphenyl moiety. Oxamides are amide-containing compounds with versatile applications in materials science, agrochemicals, and pharmaceuticals due to their tunable physicochemical properties . This structural duality makes the compound a candidate for studying substituent effects on solubility, stability, and reactivity.

Properties

IUPAC Name

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFSZBOAAREUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N’-(3-methoxyphenyl)oxamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Functional Group Analysis

The following oxamide derivatives are structurally or functionally comparable to N-cyclopentyl-N'-(3-methoxyphenyl)oxamide:

Compound Name Substituents (R₁, R₂) Key Features
N,N′-bis(3-methoxyphenyl)oxamide R₁ = 3-methoxyphenyl; R₂ = 3-methoxyphenyl Symmetric aromatic structure; high crystallinity due to π-π stacking
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide R₁ = 3-chloro-4-methylphenyl; R₂ = 2-methoxybenzyl Chlorine atom enhances electrophilicity; benzyl group increases lipophilicity
N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)oxamide R₁ = 2-(dimethylamino)ethyl; R₂ = 3-methoxyphenyl Tertiary amine introduces basicity; potential for protonation in acidic environments
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide R₁ = cyclopropyl; R₂ = pyridin-3-ylmethyl Pyridine ring enables coordination chemistry; cyclopropyl enhances ring strain and reactivity
Oxamide (unsubstituted) R₁ = H; R₂ = H High melting point (~419°C); low solubility in water

Physicochemical Properties

  • Melting Points: this compound: Estimated ~180–220°C (intermediate between tetraalkyl oxamides and symmetric bis-aryl oxamides) . N,N′-bis(3-methoxyphenyl)oxamide: Likely >250°C due to symmetry and strong intermolecular forces . Tetraethyloxamide: ~50°C; hygroscopic and soluble in nonpolar solvents .
  • Solubility :

    • The methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely alkyl-substituted oxamides .
    • Chlorine substituents (e.g., in N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide) reduce water solubility but improve lipid membrane permeability .

Reactivity and Stability

  • Hydrolysis : Oxamides with electron-withdrawing groups (e.g., chlorine) undergo slower hydrolysis, as seen in agricultural applications of unsubstituted oxamide as a slow-release nitrogen fertilizer .
  • UV Absorption : this compound likely exhibits a weak absorption band near 300 nm and a stronger band below 250 nm, similar to trans-planar oxamides .

Table 1: Key Properties of Selected Oxamides

Property This compound N,N′-bis(3-methoxyphenyl)oxamide N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Molecular Weight ~292 g/mol ~342 g/mol ~377 g/mol
Melting Point ~180–220°C (estimated) >250°C ~160–190°C (estimated)
Solubility in Water Low Very low Insoluble
UV λ_max (weak/strong) ~290 nm / ~220 nm ~300 nm / ~210 nm ~280 nm / ~230 nm

Table 2: Functional Group Impact on Properties

Substituent Type Effect on Properties
Cyclopentyl Increases hydrophobicity; reduces crystallization tendency .
3-Methoxyphenyl Enhances solubility in polar solvents; enables π-π interactions .
Chlorine Improves chemical stability; lowers solubility in aqueous media .
Dimethylaminoethyl Introduces basicity; enhances solubility in acidic buffers .

Biological Activity

N-cyclopentyl-N'-(3-methoxyphenyl)oxamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and for therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a cyclopentyl group and a methoxy-substituted phenyl moiety. This specific arrangement influences its reactivity and interaction with biological targets.

Property Description
Molecular Formula C15_{15}H19_{19}N2_{2}O
Molecular Weight 245.33 g/mol
Solubility Soluble in organic solvents like DMSO
Stability Stable under standard laboratory conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound binds to the active sites of target enzymes, inhibiting their activity, which can lead to various therapeutic effects, such as anti-inflammatory and analgesic properties. The exact pathways and molecular targets involved may vary depending on the specific application.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest its potential as an inhibitor of blood coagulation factors, notably factor Xa, which is crucial for thrombus formation. This suggests possible applications in treating thrombotic disorders .

Anti-Inflammatory Effects

In vitro studies have explored the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in managing inflammatory diseases.

Case Studies

  • Case Study on Enzyme Inhibition : A study conducted on various analogs of oxamide derivatives demonstrated that this compound significantly inhibited factor Xa with an IC50 value comparable to established anticoagulants. This positions it as a promising candidate for further development in anticoagulant therapy .
  • Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited selective cytotoxicity against specific tumor types, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Name Key Features Biological Activity
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamideAdditional methoxy groupEnhanced anti-inflammatory effects
N-cyclopentyl-N'-(4-methoxyphenyl)oxamideDifferent methoxy positionPotentially lower enzyme inhibition
N-cyclopentyl-N'-(3-methoxypropyl)oxamidePropyl substitutionVarying cytotoxicity profiles

Q & A

Q. Advanced Research Focus

  • Cyclopentyl substitution : Larger alkyl groups (e.g., cyclohexyl) increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility.
  • Methoxy positioning : Para-substitution on the phenyl ring improves π-π stacking in crystal lattices, while meta-substitution (as in the parent compound) enhances steric accessibility for enzyme binding .

Q. Methodological Notes

  • Data Sources : PubChem , synthesis protocols , and pharmacological studies are prioritized.
  • Validation : Cross-referencing experimental and computational data ensures reliability.
  • Exclusions : Commercial sources (e.g., benchchem) are omitted per guidelines.

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